molecular formula C13H14ClNO3 B13018928 Ethyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

Ethyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B13018928
M. Wt: 267.71 g/mol
InChI Key: XZLYKHFRQYRZRQ-UHFFFAOYSA-N
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Description

Ethyl4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrolidine ring, which is further substituted with an ethyl ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which undergoes cyclization to yield the desired pyrrolidine derivative. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ethyl4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

  • Ethyl4-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylate
  • Ethyl4-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylate
  • Ethyl4-(4-methylphenyl)-2-oxopyrrolidine-3-carboxylate

Uniqueness

The presence of the 4-chlorophenyl group in ethyl4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate imparts unique chemical and biological properties, distinguishing it from other similar compounds. This uniqueness can be attributed to the electronic and steric effects of the chlorine atom, which influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14ClNO3/c1-2-18-13(17)11-10(7-15-12(11)16)8-3-5-9(14)6-4-8/h3-6,10-11H,2,7H2,1H3,(H,15,16)

InChI Key

XZLYKHFRQYRZRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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